molecular formula C13H18N2O3 B8542128 ethyl N-(propylcarbamoyl)anthranilate

ethyl N-(propylcarbamoyl)anthranilate

Cat. No.: B8542128
M. Wt: 250.29 g/mol
InChI Key: URYREPAOJAXQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(propylcarbamoyl)anthranilate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(propylcarbamoylamino)benzoate

InChI

InChI=1S/C13H18N2O3/c1-3-9-14-13(17)15-11-8-6-5-7-10(11)12(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)

InChI Key

URYREPAOJAXQCA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of propyl isocyanate (34.0 g, 0.40 mol) in xylene (100 ml) is metered, at room temperature, into a solution of ethyl anthranilate (66.1 g, 0.40 mol) in xylene (200 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. Triethylamine (5.6 ml, 4.08 g, 0,040 mol) is added. Stirring is continued at 90° C. for a further 2 hours. The desired cyclization product 3-(propyl)-2,4(1H,3H)-quinazolinedione cannot be detected in the reaction solution by thin-layer chromatography. After cooling, the precipitate is filtered off with suction, washed with 3×25 ml of xylene and dried. 67.0 g of ethyl N-(propylcarbamoyl)anthranilate (yield: 66.9% of theory) of melting point 98° to 99° C. are obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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